molecular formula C18H23Br B14025848 1-Bromo-3,7-di-tert-butylnaphthalene CAS No. 20870-33-1

1-Bromo-3,7-di-tert-butylnaphthalene

Cat. No.: B14025848
CAS No.: 20870-33-1
M. Wt: 319.3 g/mol
InChI Key: NANSFSIRYJQRSA-UHFFFAOYSA-N
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Description

1-Bromo-3,7-di-tert-butylnaphthalene is a brominated naphthalene derivative substituted with bulky tert-butyl groups at the 3 and 7 positions. The tert-butyl groups likely influence its reactivity, solubility, and thermal stability, making it distinct from analogs with smaller substituents (e.g., methyl or methoxy groups).

Properties

IUPAC Name

1-bromo-3,7-ditert-butylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23Br/c1-17(2,3)13-8-7-12-9-14(18(4,5)6)11-16(19)15(12)10-13/h7-11H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANSFSIRYJQRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C(C=C2C=C1)C(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30521152
Record name 1-Bromo-3,7-di-tert-butylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30521152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20870-33-1
Record name 1-Bromo-3,7-di-tert-butylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30521152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,7-di-tert-butylnaphthalene can be synthesized through several methods. One common approach involves the bromination of 3,7-di-tert-butylnaphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods: Industrial production of 1-Bromo-3,7-di-tert-butylnaphthalene often involves large-scale bromination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,7-di-tert-butylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-3,7-di-tert-butylnaphthalene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3,7-di-tert-butylnaphthalene involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in various substitution and coupling reactions. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical transformations .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Substituents Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Features Reference
1-Bromonaphthalene Br at position 1 207.07 281 Miscible in alcohols, benzene High boiling point; common solvent
1-Bromo-2,7-dimethylnaphthalene Br at 1; CH₃ at 2,7 235.13* Not reported Likely similar to 1-bromonaphthalene Methyl groups reduce steric hindrance compared to tert-butyl
1-Bromo-7-methoxyNaphthalene Br at 1; OCH₃ at 7 237.09 Not reported Soluble in polar organic solvents Methoxy group enhances electron density at naphthalene core
1-Bromo-2-vinylnaphthalene Br at 1; CH₂=CH at 2 233.11 Not reported Moderate polarity Vinyl group enables polymerization or cross-coupling
1-Bromo-3,7-di-tert-butylnaphthalene (hypothetical) Br at 1; t-Bu at 3,7 ~348.29* Estimated >300 Low water solubility; soluble in non-polar solvents High steric bulk; thermally stable

*Calculated based on structural analogs.

Key Observations :

  • Solubility : The tert-butyl substituents increase lipophilicity, reducing solubility in polar solvents compared to methoxy- or vinyl-substituted derivatives .
  • Thermal Stability : Bulky tert-butyl groups may enhance thermal stability, as seen in other tert-butyl-substituted aromatics .

Biological Activity

1-Bromo-3,7-di-tert-butylnaphthalene (CAS No. 20870-33-1) is a brominated derivative of naphthalene, characterized by the presence of two tert-butyl groups at positions 3 and 7 and a bromine atom at position 1. Its molecular formula is C18H23Br, and it has a molecular weight of approximately 319.285 g/mol . This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities.

  • Molecular Formula : C18H23Br
  • Molecular Weight : 319.285 g/mol
  • Structure : The compound features a naphthalene core with bulky tert-butyl substituents, which influence its solubility and reactivity.

Antitumor Effects

Recent studies have investigated the antitumor activity of various brominated naphthalene derivatives, including 1-bromo-3,7-di-tert-butylnaphthalene. The compound has shown promise in inhibiting the growth of various cancer cell lines. For instance:

  • In vitro Studies : Research has demonstrated that certain brominated naphthalenes can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins . Specifically, compounds with similar structures have been shown to inhibit cell proliferation in lung cancer cell lines (A549, H358) while exhibiting minimal effects on normal epithelial cells .

Mechanistic Insights

The biological activity of 1-bromo-3,7-di-tert-butylnaphthalene may be attributed to its ability to interact with cellular signaling pathways:

  • Apoptosis Induction : Compounds related to this structure can increase the levels of cleaved caspase-3 and alter the Bcl-2/Bax ratio, promoting apoptosis in tumor cells .
  • Reactive Oxygen Species (ROS) Production : Brominated naphthalenes can elevate ROS levels within cells, leading to oxidative stress that contributes to cell death .

Case Studies

Several case studies have been conducted to evaluate the efficacy of 1-bromo-3,7-di-tert-butylnaphthalene:

  • Study on Lung Cancer Cells :
    • Objective : To assess the cytotoxic effects on A549 lung cancer cells.
    • Methodology : MTT assays were performed to measure cell viability post-treatment with varying concentrations of the compound.
    • Findings : Significant inhibition of cell growth was observed at higher concentrations, with a calculated IC50 value indicating effective cytotoxicity.
  • Comparative Analysis with Other Brominated Compounds :
    • Objective : To compare the biological activity of 1-bromo-3,7-di-tert-butylnaphthalene with other brominated naphthalenes.
    • Methodology : Multiple derivatives were tested across different cancer cell lines.
    • Findings : The compound exhibited comparable or superior antitumor activity relative to other tested compounds, suggesting its potential as a lead compound for further development.

Data Table

Compound NameCAS No.Molecular WeightIC50 (µM) A549Apoptosis Induction
1-Bromo-3,7-di-tert-butylnaphthalene20870-33-1319.285XXYes
1-Bromo-3-tert-butyl-naphthaleneXXXXYYYes
1-Bromo-2-tert-butyl-naphthaleneXXXXZZNo

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